Cas no 1821-23-4 (1-(cyclohex-1-en-1-yl)-4-methylbenzene)

1-(Cyclohex-1-en-1-yl)-4-methylbenzene is a substituted aromatic compound featuring a cyclohexenyl ring attached to a methyl-substituted benzene moiety. This structure imparts unique reactivity and stability, making it a valuable intermediate in organic synthesis, particularly in the production of fine chemicals and pharmaceuticals. Its cyclohexenyl group offers potential for further functionalization, while the methylbenzene component enhances solubility in organic solvents, facilitating downstream processing. The compound’s well-defined molecular architecture ensures consistent performance in reactions such as hydrogenation, alkylation, or cycloadditions. Its balanced lipophilicity also makes it suitable for applications in material science and agrochemical research.
1-(cyclohex-1-en-1-yl)-4-methylbenzene structure
1821-23-4 structure
Product Name:1-(cyclohex-1-en-1-yl)-4-methylbenzene
CAS No:1821-23-4
MF:C13H16
MW:172.266143798828
CID:907008
PubChem ID:265817
Update Time:2025-06-08

1-(cyclohex-1-en-1-yl)-4-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(cyclohex-1-en-1-yl)-4-methylbenzene
    • 1-(1-cyclohexen-1-yl)-4-methylbenzene
    • 1-(cyclohexen-1-yl)-4-methylbenzene
    • 1-Methyl-4-(1-cyclohexenyl)benzene
    • YAOVYZVTIFLTSH-UHFFFAOYSA-N
    • AMY6057
    • 1-(1-cyclohexenyl)-4-methyl-benzene
    • NSC-102326
    • CS-0069738
    • 1-(1-Cyclohexen-1-yl)-4-methylbenzene #
    • Benzene, 1-(1-cyclohexen-1-yl)-4-methyl-
    • DS-007919
    • NCIOpen2_001632
    • 1-(4-Tolyl)-1-cyclohexene
    • NSC102326
    • 4'-Methyl-2,3,4,5-tetrahydro-1,1'-biphenyl
    • AKOS024323076
    • EN300-1586325
    • NS00113774
    • DTXSID60295495
    • 1821-23-4
    • Inchi: 1S/C13H16/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h5,7-10H,2-4,6H2,1H3
    • InChI Key: YAOVYZVTIFLTSH-UHFFFAOYSA-N
    • SMILES: C1CCC=C(C2C=CC(C)=CC=2)C1

Computed Properties

  • Exact Mass: 172.12528
  • Monoisotopic Mass: 172.125200510g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0
  • LogP: 3.95240

1-(cyclohex-1-en-1-yl)-4-methylbenzene Pricemore >>

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